N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide
Description
Chemical Structure and Properties The compound N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide (CAS: 337923-61-2) has the molecular formula C₁₆H₁₄BrCl₂NOS₂ and a molecular weight of 451.22 g/mol . Its structure features:
- A central acetamide group.
- Two sulfanyl (thioether) linkages: one attached to a 4-bromophenyl-substituted ethyl chain and the other to a 2,3-dichlorophenyl group.
This compound is part of a broader class of N-substituted acetamides, which are known for structural versatility and applications in medicinal chemistry, particularly due to their resemblance to penicillin derivatives and coordination capabilities in metal complexes .
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(2,3-dichlorophenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NOS2/c17-11-4-6-12(7-5-11)22-9-8-20-15(21)10-23-14-3-1-2-13(18)16(14)19/h1-7H,8-10H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRSFKLEAMJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)SCC(=O)NCCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromothiophenol: This can be achieved by the bromination of thiophenol using bromine in the presence of a suitable solvent.
Preparation of 2,3-dichlorothiophenol: This involves the chlorination of thiophenol using chlorine gas or a chlorinating agent.
Formation of the final compound: The intermediate compounds are then reacted with ethyl bromoacetate in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared with structurally related acetamides from the literature (see Table 1 ):
Key Observations :
- Sulfanyl Linkages : Unlike compounds with heterocyclic-sulfanyl groups (e.g., pyrimidine or oxadiazole in ), the target compound uses phenyl-sulfanyl chains, which may reduce hydrogen-bonding capacity but improve membrane permeability.
- Crystal Packing : Dihedral angles between aromatic rings (e.g., 54.8°–77.5° in ) influence intermolecular interactions. The target’s flexible ethyl bridge may allow adaptive conformations in different environments.
Biological Activity
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features two sulfanyl groups attached to different aromatic rings, which may contribute to its biological properties. The presence of bromine and chlorine substituents on the phenyl rings is significant as these halogens can enhance biological activity through various mechanisms.
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The anticancer properties of compounds similar to this compound have been explored extensively. For example, derivatives with halogen substitutions have shown activity against various cancer cell lines, including breast cancer cells (MCF7) using the Sulforhodamine B (SRB) assay . The molecular docking studies also indicate favorable binding interactions with cancer-related targets.
Table 2: Anticancer Activity of Related Compounds
The mechanisms through which this compound may exert its effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Interaction with Cellular Targets : Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cell signaling pathways related to cancer progression.
Case Studies
In a study examining various sulfanyl derivatives, it was found that modifications in the aromatic rings significantly influenced both antimicrobial and anticancer activities. The presence of electron-withdrawing groups like bromine and chlorine was correlated with increased potency against specific bacterial strains and cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
